molecular formula C24H19N3OS B11486246 4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol

4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol

Cat. No.: B11486246
M. Wt: 397.5 g/mol
InChI Key: XZOLHRAIJLOAML-UHFFFAOYSA-N
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Description

4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol is a complex organic compound that features a benzimidazole moiety linked to a quinolin-8-ol structure via a sulfanyl-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. This can be achieved by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired benzimidazole derivative .

The quinolin-8-ol moiety can be synthesized separately and then coupled with the benzimidazole derivative through a sulfanyl-methyl bridge. This coupling reaction typically involves the use of a suitable base and a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzimidazole and quinolin-8-ol moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol is unique due to the combination of the benzimidazole and quinolin-8-ol moieties, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19N3OS

Molecular Weight

397.5 g/mol

IUPAC Name

4-[(1-benzylbenzimidazol-2-yl)sulfanylmethyl]quinolin-8-ol

InChI

InChI=1S/C24H19N3OS/c28-22-12-6-9-19-18(13-14-25-23(19)22)16-29-24-26-20-10-4-5-11-21(20)27(24)15-17-7-2-1-3-8-17/h1-14,28H,15-16H2

InChI Key

XZOLHRAIJLOAML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC4=C5C=CC=C(C5=NC=C4)O

Origin of Product

United States

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